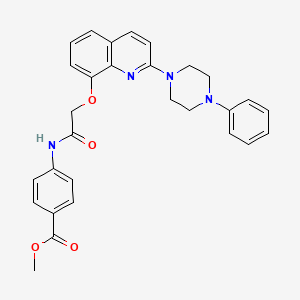

Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate

Description

Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate (CAS: 941903-69-1) is a structurally complex molecule with a molecular formula of C29H28N4O4 and a molecular weight of 496.6 g/mol . The compound features a quinoline core substituted at the 2-position with a 4-phenylpiperazine moiety, connected via an ether linkage to an acetamido group, which is further attached to a methyl benzoate ester. However, detailed pharmacological data for this compound remain unavailable in the provided evidence.

Properties

IUPAC Name |

methyl 4-[[2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28N4O4/c1-36-29(35)22-10-13-23(14-11-22)30-27(34)20-37-25-9-5-6-21-12-15-26(31-28(21)25)33-18-16-32(17-19-33)24-7-3-2-4-8-24/h2-15H,16-20H2,1H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKXDKAUNCWIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, identified by its CAS number 941903-69-1, is a complex organic compound with potential pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 496.6 g/mol. The compound features a quinoline moiety linked to a piperazine ring, which is known for its diverse biological activities.

Table 1: Basic Properties

| Property | Value |

|---|---|

| CAS Number | 941903-69-1 |

| Molecular Formula | C29H28N4O4 |

| Molecular Weight | 496.6 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

Research indicates that compounds with piperazine and quinoline structures exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of related piperazine derivatives against drug-resistant strains of bacteria, suggesting that this compound may share similar efficacy .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Bifunctional iron chelators similar to this compound have shown antioxidant effects in animal models, which may be attributed to the quinoline moiety's ability to reduce oxidative stress . This aspect is crucial for developing treatments for neurodegenerative diseases.

Case Studies

- Antibacterial Efficacy : A comparative study on various piperazine derivatives found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus aureus and other pathogens, indicating strong antibacterial potential .

- Neuroprotection : In a model of Parkinson’s disease, derivatives of quinoline were tested for their ability to protect dopaminergic neurons from oxidative damage. Compounds structurally related to this compound were shown to significantly reduce neuronal death in vitro .

The mechanism of action for related compounds often involves the inhibition of key enzymes or receptors associated with disease processes. For instance, piperazine derivatives have been observed to inhibit acetylcholinesterase, which is relevant in Alzheimer's disease treatment. The binding interactions at the active sites suggest that this compound may also exhibit similar inhibitory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of compounds like this compound. The presence of both the piperazine and quinoline rings enhances interaction with biological targets, improving potency and selectivity.

Table 2: Structure Activity Relationship Insights

| Compound Feature | Activity Level |

|---|---|

| Piperazine Ring | Enhances binding affinity |

| Quinoline Moiety | Provides neuroprotective properties |

| Acetamido Group | Increases solubility and bioavailability |

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

| Compound | Quinoline 2-Substituent | Linkage Type | Molecular Weight (g/mol) | Physical State |

|---|---|---|---|---|

| Target Compound | 4-Phenylpiperazin-1-yl | Ether + Acetamido | 496.6 | N/A |

| C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) | Phenyl | Carbonyl | ~463.5 | Yellow solid |

| C2 (4-Bromophenyl) | 4-Bromophenyl | Carbonyl | ~542.4 | White solid |

| C3 (4-Chlorophenyl) | 4-Chlorophenyl | Carbonyl | ~498.0 | White solid |

| C4 (4-Fluorophenyl) | 4-Fluorophenyl | Carbonyl | ~481.5 | White solid |

Key Observations :

Substituent Effects: Halogenated derivatives (C2–C4) exhibit higher molecular weights and altered physicochemical properties (e.g., solubility, melting points) compared to non-halogenated analogs. The target compound’s 4-phenylpiperazine group may improve receptor binding affinity through hydrophobic interactions .

Synthetic Routes : All compounds in were synthesized via crystallization from ethyl acetate, yielding yellow or white solids. The target compound likely follows similar protocols, though procedural details are unspecified .

Functional Analogues from Pesticide Chemistry

lists benzoate esters with pesticidal activity, such as methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl). While these compounds share ester functionalities, their structural frameworks (e.g., pyrimidinyl or imidazolyl groups) diverge significantly from the target compound’s quinoline-piperazine core. This suggests distinct biological targets and mechanisms .

Piperazine-Containing Benzoic Acid Derivatives

includes piperazine-substituted benzoic acids like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS: 215309-01-6, mp 187–190°C). These compounds highlight the role of piperazine in modulating solubility and bioavailability. The target compound’s methyl ester group may enhance membrane permeability compared to free carboxylic acids .

Research Findings and Implications

While biological data for the target compound are unavailable, inferences can be drawn from its structural analogs:

- Receptor Binding: The 4-phenylpiperazine moiety is common in dopamine and serotonin receptor ligands.

- Metabolic Stability : The absence of ester groups in the target compound’s core (unlike pesticide analogs in ) may reduce susceptibility to hydrolysis, extending half-life .

- Synthetic Challenges: The bulky quinoline-piperazine-ether structure may complicate crystallization, as evidenced by the N/A melting/boiling points in .

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamido)benzoate, and what key intermediates should be prioritized?

- Methodological Answer : A modular approach is advised, focusing on coupling the quinolin-8-yloxyacetamide moiety with the methyl benzoate core. Key intermediates include:

- 2-(4-phenylpiperazin-1-yl)quinolin-8-ol : Synthesized via nucleophilic substitution of 8-hydroxyquinoline derivatives with 1-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) .

- 2-((quinolin-8-yl)oxy)acetic acid : Prepared by alkylation of the hydroxyl group with chloroacetic acid, followed by hydrolysis .

- Final coupling: Use carbodiimide-mediated (e.g., EDC/HOBt) amidation between the acetic acid derivative and methyl 4-aminobenzoate. Monitor reaction progress via TLC (silica gel, eluent: 70% EtOAc/hexane) and purify via flash chromatography .

Q. What purification techniques are most effective for isolating the target compound post-synthesis?

- Methodological Answer :

- Flash column chromatography (100–200 mesh silica gel) with gradient elution (e.g., 60–80% EtOAc in petroleum ether) is critical for removing unreacted intermediates and byproducts .

- For persistent impurities, recrystallization from ethanol/water mixtures (8:2 v/v) improves purity. Confirm crystallinity via melting point analysis (mp >250°C, dec.) .

- HPLC (C18 column, acetonitrile/water + 0.1% TFA) is recommended for analytical validation, particularly if biological testing is planned .

Q. How should researchers characterize the compound’s structural integrity?

- Methodological Answer :

- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve signals for the acetamido (–NHCO–), quinolinyloxy (–O–), and phenylpiperazine groups. Key peaks:

- Quinoline H-2: δ ~8.8 ppm (d, J=5 Hz) .

- Acetamido NH: δ ~10.4 ppm (broad singlet) .

- IR Spectroscopy : Confirm carbonyl stretches (C=O) at ~1690 cm⁻¹ (ester) and ~1650 cm⁻¹ (amide) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, [M+H]⁺ expected for C₂₉H₂₇N₄O₄⁺) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for the acetamido and quinolinyloxy moieties during structural elucidation?

- Methodological Answer :

- Variable Temperature NMR : If NH proton broadening occurs, acquire spectra at 50–60°C to reduce rotational barriers and sharpen signals .

- 2D NMR (HSQC/HMBC) : Map correlations between the quinolinyloxy oxygen (–O–) and adjacent protons (e.g., H-7/H-9 of quinoline) to confirm connectivity .

- Dynamic Light Scattering (DLS) : Rule out aggregation-induced line broadening by analyzing solubility in DMSO or DMF .

Q. What strategies optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for aqueous assays. Pre-saturate solutions via sonication (30 min, 40°C) .

- pH adjustment : The phenylpiperazine group (pKa ~7.5) can be protonated in mildly acidic buffers (pH 5–6) to enhance solubility .

- Liposome encapsulation : For hydrophobic batches, prepare liposomes using phosphatidylcholine/cholesterol (7:3 molar ratio) to maintain bioactivity .

Q. How does the 4-phenylpiperazine substituent influence the compound’s interaction with biological targets (e.g., kinase inhibition)?

- Methodological Answer :

- Molecular docking : Model the phenylpiperazine moiety’s role in π-π stacking with kinase ATP-binding pockets (e.g., using AutoDock Vina with PDB: 1ATP) .

- SAR studies : Synthesize analogs replacing phenylpiperazine with methylpiperazine (CAS 16153-81-4) or morpholine. Compare IC₅₀ values in enzyme assays to quantify substituent effects .

- Circular Dichroism (CD) : Assess conformational changes in target proteins upon binding, focusing on piperazine-induced helix stabilization .

Q. What analytical methods detect degradation products under accelerated stability testing?

- Methodological Answer :

- Forced degradation : Expose the compound to 40°C/75% RH for 4 weeks. Monitor hydrolysis of the methyl ester (→ carboxylic acid) and acetamido cleavage (→ free amine) via:

- LC-MS/MS : Identify m/z shifts corresponding to degradation products .

- X-ray Powder Diffraction (XRPD) : Detect crystallinity loss, which correlates with instability .

- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at 25°C .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and cell-based assays?

- Methodological Answer :

- Permeability assessment : Use Caco-2 cell monolayers to quantify apparent permeability (Papp). Low Papp (<1×10⁻⁶ cm/s) suggests poor cellular uptake despite in vitro potency .

- Plasma protein binding : Employ equilibrium dialysis to measure free fraction. High binding (>95%) may reduce effective intracellular concentration .

- Metabolite screening : Incubate the compound with hepatocytes (e.g., HepG2) for 24h. Detect N-dealkylation or piperazine ring oxidation via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.